![molecular formula C9H8BrNO B1290045 5-Bromo-2-methylisoindolin-1-one CAS No. 868066-91-5](/img/structure/B1290045.png)
5-Bromo-2-methylisoindolin-1-one
Overview
Description
5-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 868066-91-5. It has a molecular weight of 226.07 and its IUPAC name is 5-bromo-2-methyl-1-isoindolinone .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylisoindolin-1-one is 1S/C9H8BrNO/c1-11-5-6-4-7 (10)2-3-8 (6)9 (11)12/h2-4H,5H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-methylisoindolin-1-one is a solid at room temperature. .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.
Colorants and Dyes
N-isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
These compounds are used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
N-isoindoline-1,3-diones are used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Photochromic Materials
These compounds have applications in the development of photochromic materials . These are materials that change color in response to light exposure.
Anticancer Agents
5-bromosubstituted derivatives of indole phytoalexins have shown potential as anticancer agents . Some analogues have shown better or comparable activity to cisplatin, a common chemotherapy drug .
Antifungal and Antibacterial Agents
Indole phytoalexins, which are similar to the compound , exhibit a wide range of antifungal activities and moderate antibacterial effects .
Safety and Hazards
The safety information for 5-Bromo-2-methylisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335. These codes indicate various hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
5-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZBWHXIGUNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631091 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868066-91-5 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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